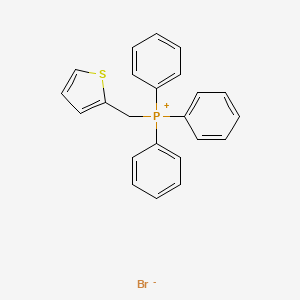
Bromuro de trifenil(2-tienilmetil)fosfonio
Descripción general
Descripción
Triphenyl(2-thienylmethyl)phosphonium bromide is an organophosphorus compound with the molecular formula C23H20BrPS. It is a quaternary phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 2-thienylmethyl group, with bromide as the counterion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
Triphenyl(2-thienylmethyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into phosphonium compounds includes their potential use in drug delivery systems due to their ability to target mitochondria.
Industry: It finds applications in the synthesis of various organic compounds and materials.
Análisis Bioquímico
Biochemical Properties
Triphenyl(2-thienylmethyl)phosphonium Bromide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic properties. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions is often characterized by the binding affinity and specificity of Triphenyl(2-thienylmethyl)phosphonium Bromide to its target biomolecules .
Cellular Effects
Triphenyl(2-thienylmethyl)phosphonium Bromide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, Triphenyl(2-thienylmethyl)phosphonium Bromide may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Triphenyl(2-thienylmethyl)phosphonium Bromide involves its binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. Additionally, Triphenyl(2-thienylmethyl)phosphonium Bromide may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression levels of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triphenyl(2-thienylmethyl)phosphonium Bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Triphenyl(2-thienylmethyl)phosphonium Bromide remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Triphenyl(2-thienylmethyl)phosphonium Bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, Triphenyl(2-thienylmethyl)phosphonium Bromide may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
Triphenyl(2-thienylmethyl)phosphonium Bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. The compound may enhance or inhibit certain metabolic reactions, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Triphenyl(2-thienylmethyl)phosphonium Bromide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, Triphenyl(2-thienylmethyl)phosphonium Bromide may accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport mechanisms is critical for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of Triphenyl(2-thienylmethyl)phosphonium Bromide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy. Studies have shown that Triphenyl(2-thienylmethyl)phosphonium Bromide may localize to the mitochondria, influencing mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyl(2-thienylmethyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2-thienylmethyl bromide. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2C4H3S→Ph3PCH2C4H3S+Br−
Industrial Production Methods: While specific industrial production methods for triphenyl(2-thienylmethyl)phosphonium bromide are not widely documented, the synthesis generally follows the laboratory preparation method with optimization for larger scale production. This includes the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl(2-thienylmethyl)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, using hydroxide ion results in the formation of triphenyl(2-thienylmethyl)phosphine oxide.
Oxidation Reactions: Oxidation typically yields phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines or phosphonium salts with different counterions.
Mecanismo De Acción
The mechanism of action of triphenyl(2-thienylmethyl)phosphonium bromide involves its ability to form ylides, which are intermediates in organic synthesis. The phosphorus atom in the compound can form a double bond with carbon, creating a highly reactive species that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Triphenylmethylphosphonium Bromide: Similar structure but lacks the thienyl group.
Methyltriphenylphosphonium Bromide: Contains a methyl group instead of the thienylmethyl group.
Tetramethylenebis(triphenylphosphonium Bromide): Contains two phosphonium centers linked by a tetramethylene chain.
Uniqueness: Triphenyl(2-thienylmethyl)phosphonium bromide is unique due to the presence of the 2-thienylmethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the thienyl group can participate in additional interactions or reactions.
Propiedades
IUPAC Name |
triphenyl(thiophen-2-ylmethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20PS.BrH/c1-4-11-20(12-5-1)24(19-23-17-10-18-25-23,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQVALHFZIYJMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444215 | |
| Record name | Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23259-98-5 | |
| Record name | Triphenyl[(thiophen-2-yl)methyl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(2-thienylmethyl)phosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane](/img/structure/B1589113.png)

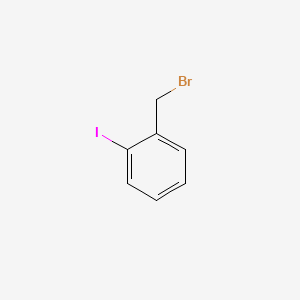
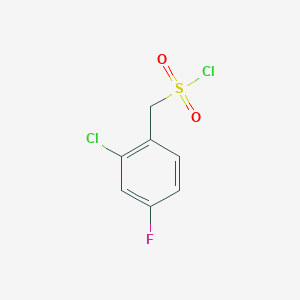
![5,9-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589122.png)
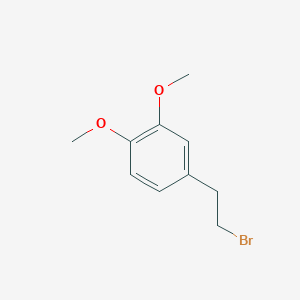
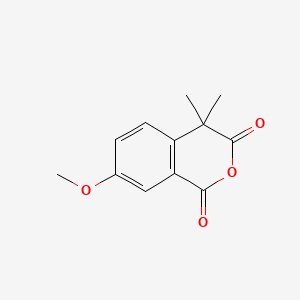

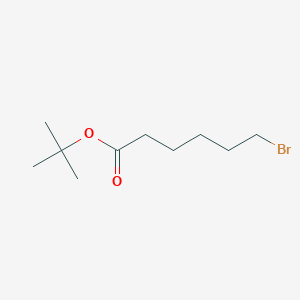
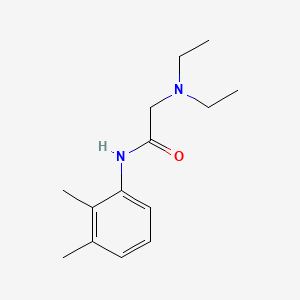
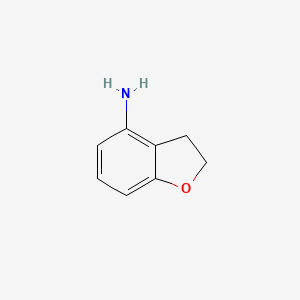
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)
